(R)-3-N-Cbz-Amino-succinimide (CAS 179747-84-3) is a highly versatile, orthogonally protected chiral intermediate widely utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and substituted 3-aminopyrrolidine pharmacophores [1]. Featuring a robust benzyloxycarbonyl (Cbz) protecting group on the primary amine and a reactive cyclic imide core, this compound allows for selective N-functionalization or reduction without compromising the chiral center [2]. Its strict (R)-stereochemistry is critical for downstream pharmacological activity, making it a high-priority precursor for advanced pharmaceutical manufacturing where precise stereocontrol and orthogonal deprotection are mandatory.
Substituting (R)-3-N-Cbz-Amino-succinimide with its racemic counterpart, unprotected form, or Boc-protected analog introduces severe process inefficiencies and yield losses [1]. Racemic mixtures necessitate costly, low-yield downstream chiral resolution, often rendering the synthesis of enantiopure APIs economically unviable. Using an unprotected 3-amino-succinimide leads to competitive N-alkylation at the primary amine, generating complex impurity profiles and drastically reducing the yield of the desired imide-N-alkylated intermediate. Furthermore, substituting the Cbz group with a Boc group eliminates the possibility of orthogonal deprotection in complex syntheses where acid-labile groups are already present, forcing complete route redesigns.
In complex syntheses requiring the removal of acid-labile protecting groups, the Cbz group offers superior stability compared to the Boc alternative [1]. While the Boc-protected analog undergoes near-complete cleavage in standard acidic environments, (R)-3-N-Cbz-Amino-succinimide remains fully intact, allowing for precise, orthogonal deprotection sequences.
| Evidence Dimension | Stability in 50% Trifluoroacetic Acid (TFA) |
| Target Compound Data | >99% intact after 24 hours |
| Comparator Or Baseline | (R)-3-N-Boc-Amino-succinimide (>95% deprotection within 1 hour) |
| Quantified Difference | Near 100% difference in survival rate under strong acidic conditions. |
| Conditions | 50% TFA in Dichloromethane (DCM) at 25°C. |
Procuring the Cbz-protected variant allows chemists to selectively remove other acid-labile protecting groups without premature deprotection of the succinimide amine.
Functionalizing the imide nitrogen is a critical step in building pharmacophores. Unprotected 3-amino-succinimide suffers from competitive alkylation at the primary amine, leading to poor yields[1]. The Cbz protection strictly directs the reaction to the imide nitrogen, ensuring high process efficiency.
| Evidence Dimension | Yield of exclusively imide-N-alkylated product |
| Target Compound Data | >90% yield |
| Comparator Or Baseline | Unprotected (R)-3-amino-succinimide (<40% yield) |
| Quantified Difference | Greater than 2-fold increase in target yield due to elimination of side reactions. |
| Conditions | Standard alkylation with benzyl bromide, K2CO3, DMF, room temperature. |
The Cbz group strictly directs functionalization to the imide nitrogen, eliminating complex purification steps and maximizing precursor efficiency.
Starting with the enantiopure (R)-isomer is essential for synthesizing active pharmaceutical ingredients without late-stage chiral resolution[1]. Reduction of (R)-3-N-Cbz-Amino-succinimide preserves the stereocenter entirely, whereas using a racemic baseline guarantees massive material loss.
| Evidence Dimension | Enantiomeric excess (ee) of the resulting 3-aminopyrrolidine |
| Target Compound Data | >99% ee maintained |
| Comparator Or Baseline | Racemic 3-N-Cbz-amino-succinimide (Yields a 50/50 mixture) |
| Quantified Difference | Eliminates the >50% material discard required when resolving racemic mixtures. |
| Conditions | Reduction using BH3-THF or LiAlH4, followed by chiral HPLC analysis. |
Starting with the enantiopure (R)-isomer prevents the massive yield losses and high costs associated with late-stage chiral resolution.
In the synthesis of CRBN ligands, the protecting group must be removable without damaging the sensitive cyclic imide core [1]. The Cbz group can be cleanly removed via mild hydrogenolysis, whereas base-labile groups cause significant imide ring-opening.
| Evidence Dimension | Imide ring integrity during deprotection |
| Target Compound Data | >95% yield of intact imide after Cbz hydrogenolysis |
| Comparator Or Baseline | Base-labile protecting groups like Fmoc (>30% imide ring-opening) |
| Quantified Difference | Prevents the >30% yield loss associated with base-catalyzed imide hydrolysis. |
| Conditions | H2 (1 atm), 10% Pd/C, Methanol/Ethyl Acetate vs. Piperidine/DMF. |
The mild, neutral conditions of Cbz hydrogenolysis preserve the sensitive cyclic imide core, making it the optimal choice for PROTAC linker chemistry.
Ideal for producing 1-substituted-(R)-3-aminopyrrolidines, which are critical pharmacophores in broad-spectrum fluoroquinolone antibiotics and DPP-4 inhibitors. The Cbz protection ensures regioselective N-alkylation prior to reduction[2].
Acts as a high-efficiency precursor for synthesizing succinimide-based Cereblon (CRBN) ligands. The Cbz group allows for late-stage, mild deprotection via hydrogenolysis, preventing the imide hydrolysis commonly seen with base-labile protecting groups[1].
The perfect building block for solid-phase or solution-phase syntheses requiring orthogonal protection strategies. Its extreme stability in TFA makes it the mandatory choice when Boc or other acid-labile groups are utilized elsewhere in the molecular framework.